An In-depth Technical Guide to the Synthesis and Characterization of Isopropylcyclohexane
An In-depth Technical Guide to the Synthesis and Characterization of Isopropylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of isopropylcyclohexane (also known as hexahydrocumene). Isopropylcyclohexane serves as a crucial non-polar solvent and a building block in organic synthesis. Understanding its synthesis and detailed characterization is essential for its application in research and development.
Synthesis Methodologies
The synthesis of isopropylcyclohexane is most commonly achieved through the catalytic hydrogenation of cumene (isopropylbenzene). This method is efficient and provides a high yield of the desired product. An alternative, though less direct for this specific target, is the Friedel-Crafts alkylation of a cyclohexane ring, which is generally less practical than starting with the readily available aromatic precursor.
Catalytic Hydrogenation of Cumene
The primary industrial and laboratory method for producing isopropylcyclohexane is the catalytic hydrogenation of cumene. This reaction involves the addition of hydrogen across the aromatic ring of cumene, converting it into a saturated cyclohexane ring.
Reaction: C₆H₅CH(CH₃)₂ + 3 H₂ → C₆H₁₁CH(CH₃)₂
This reaction is typically carried out under pressure using a heterogeneous catalyst. Common catalysts include noble metals like platinum (e.g., PtO₂) or palladium on a carbon support (Pd/C), as well as nickel-based catalysts.[1] The choice of catalyst and reaction conditions (temperature and pressure) can influence the reaction rate and selectivity.[1][2]
Experimental Protocols
Synthesis via Hydrogenation of Cumene
This protocol describes a standard laboratory procedure for the synthesis of isopropylcyclohexane.
Materials:
-
Cumene (Isopropylbenzene)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst) or 5% Palladium on Carbon (Pd/C)
-
Ethanol (or another suitable solvent like acetic acid)
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
-
Hydrogen gas source
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Reactor Setup: In a high-pressure reaction vessel, dissolve cumene (1 mole equivalent) in a suitable solvent such as ethanol.
-
Catalyst Addition: Carefully add the catalyst (e.g., 0.1-1% by weight of PtO₂ relative to the cumene). The vessel should be purged with an inert gas like nitrogen before adding the catalyst to prevent exposure of the catalyst to atmospheric oxygen.
-
Hydrogenation: Seal the reactor and connect it to a hydrogen source. Purge the system with hydrogen gas multiple times to remove any remaining air.
-
Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (typically 2-3 atm or higher).[1] Begin agitation and heat the mixture to the target temperature (e.g., 25-50°C). The reaction is exothermic, and cooling may be required to maintain a constant temperature.
-
Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a suitable filter to remove the solid catalyst. Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining liquid is crude isopropylcyclohexane. For higher purity, the product can be distilled under atmospheric or reduced pressure.[3]
Characterization Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Objective: To assess purity and confirm the molecular weight.
-
Method: A small, diluted sample of the synthesized product is injected into a GC-MS system. The gas chromatogram will indicate the purity by showing the relative areas of the peaks. The mass spectrum of the main peak should correspond to isopropylcyclohexane, with a molecular ion peak at m/z 126 and characteristic fragmentation patterns.[4]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure.
-
Method: Dissolve a sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl protons (a doublet and a multiplet) and the cyclohexane ring protons (broad multiplets).[5]
-
¹³C NMR: The spectrum will show distinct peaks for the different carbon environments in the molecule.
3. Infrared (IR) Spectroscopy:
-
Objective: To identify functional groups.
-
Method: A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr) or analyzed using an ATR-FTIR spectrometer.
-
Expected Data: The spectrum will be dominated by C-H stretching and bending vibrations characteristic of saturated alkanes. Key absorptions are expected just below 3000 cm⁻¹ (aliphatic C-H stretching).[6][7]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from synthesis to final characterization of isopropylcyclohexane.
Caption: Workflow for Isopropylcyclohexane Synthesis and Characterization.
Characterization Data
The identity and purity of synthesized isopropylcyclohexane are confirmed by its physical and spectroscopic properties.
Physical Properties
The following table summarizes the key physical properties of isopropylcyclohexane.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₈ | [4][8] |
| Molecular Weight | 126.24 g/mol | [4][9] |
| Appearance | Colorless liquid | [4][10] |
| Boiling Point | 154-155 °C at 760 mmHg | [9][10][11][12] |
| Melting Point | -89.4 °C (-129 °F) | [4] |
| Density | 0.802 g/mL at 25 °C | [9][11][12] |
| Refractive Index (n²⁰/D) | 1.441 - 1.444 | [9][10][12] |
| Vapor Pressure | 4.8 mmHg at 25 °C | [10] |
| Flash Point | 35 °C (95 °F) - closed cup | [4][9] |
Spectroscopic Data
¹H NMR (Proton NMR):
-
δ ~0.85 ppm: Doublet, 6H (two methyl groups of the isopropyl moiety).[5]
-
δ ~1.0-1.8 ppm: Broad multiplets, 11H (cyclohexane ring protons and the methine proton of the isopropyl group).[5]
¹³C NMR (Carbon NMR):
-
Expected chemical shifts would include signals for the two unique carbons of the isopropyl group and the four unique carbons of the cyclohexane ring.
Infrared (IR) Spectroscopy:
-
2950-2850 cm⁻¹: Strong C-H stretching vibrations, characteristic of sp³ hybridized carbons in the cyclohexane and isopropyl groups.[6]
-
1450 cm⁻¹: C-H bending (scissoring) vibrations.
-
1385-1365 cm⁻¹: Characteristic bending for the isopropyl group (often a doublet).
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): m/z = 126.[4]
-
Major Fragments: m/z = 111 ([M-CH₃]⁺), 83 ([M-C₃H₇]⁺, loss of isopropyl group), and other smaller alkyl fragments.[4]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Cumene hydroperoxide hydrogenation over Pd/C catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Isopropylcyclohexane | C9H18 | CID 12763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ISOPROPYLCYCLOHEXANE(696-29-7) 1H NMR [m.chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Cyclohexane, (1-methylethyl)- [webbook.nist.gov]
- 8. ISOPROPYLCYCLOHEXANE synthesis - chemicalbook [chemicalbook.com]
- 9. Isopropylcyclohexane 99 696-29-7 [sigmaaldrich.com]
- 10. isopropyl cyclohexane, 696-29-7 [thegoodscentscompany.com]
- 11. Isopropylcyclohexane [myskinrecipes.com]
- 12. chembk.com [chembk.com]
